molecular formula C7H9BrClN B1371641 4-Bromo-N-methylaniline hydrochloride CAS No. 84250-73-7

4-Bromo-N-methylaniline hydrochloride

Cat. No.: B1371641
CAS No.: 84250-73-7
M. Wt: 222.51 g/mol
InChI Key: LFVNPPHDWREZHC-UHFFFAOYSA-N
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Description

4-Bromo-N-methylaniline hydrochloride is a synthetic organic compound with the molecular formula C7H9BrClN. It is derived from aniline (aminobenzene) through a series of chemical modifications. This compound is primarily used as an intermediate in the synthesis of various functional materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylaniline hydrochloride typically involves the bromination of N-methylaniline. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Bromination is then carried out using bromine or a bromine source under controlled conditions to yield 4-Bromo-N-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 4-Bromo-N-methylaniline with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by a stronger nucleophile under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a nucleophile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    N-methylaniline: Formed through nucleophilic substitution.

    Various oxidized or reduced derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the creation of more complex molecules.

    Biology: Investigated for its potential biological properties due to the presence of aromatic amines with halogen substituents.

    Medicine: Explored as a starting material for the development of new medicinal compounds.

    Industry: Utilized in the synthesis of functional materials and pharmaceuticals.

Mechanism of Action

Currently, there is no documented information regarding a specific mechanism of action for 4-Bromo-N-methylaniline hydrochloride in biological systems. its chemical structure suggests potential interactions with various molecular targets, which could be explored in future research.

Comparison with Similar Compounds

    4-Bromoaniline: Similar in structure but lacks the methyl group on the nitrogen atom.

    N-methylaniline: Similar but without the bromine substituent.

    3-Bromo-N-methylaniline: Similar but with the bromine atom in the meta position instead of the para position.

Properties

IUPAC Name

4-bromo-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVNPPHDWREZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669511
Record name 4-Bromo-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84250-73-7
Record name 4-Bromo-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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